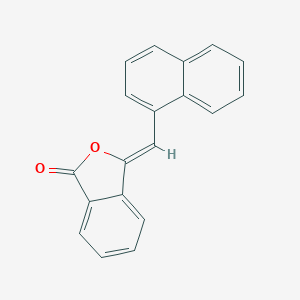

3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, also known as NBFI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NBFI is a fluorescent dye that has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. In

Aplicaciones Científicas De Investigación

3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. This compound is a useful tool for visualizing cellular structures and processes, such as the localization of proteins and the movement of organelles. This compound has also been used to label proteins for biochemical assays and to study protein-protein interactions.

Mecanismo De Acción

3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. This compound acts as a donor molecule, and its fluorescence can be used to monitor the proximity and interaction of other molecules.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and does not interfere with cellular processes or protein function. This compound has been used to label proteins in live cells and has been shown to have minimal effects on cell viability or function. This compound has also been used to study the dynamics of cellular processes, such as the movement of vesicles and the trafficking of proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has several advantages for lab experiments, such as its high sensitivity, photostability, and compatibility with a variety of biological samples. This compound is also relatively easy to use and can be incorporated into existing experimental protocols. However, this compound has some limitations, such as its limited spectral range and its potential for non-specific binding to cellular components.

Direcciones Futuras

There are several directions for future research on 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, including the development of new synthetic methods for this compound derivatives with improved properties, such as increased sensitivity and specificity. This compound could also be used in new applications, such as in the development of biosensors for detecting specific molecules or in the study of cellular signaling pathways. Additionally, this compound could be used in combination with other fluorescent dyes to study complex cellular processes or to visualize multiple proteins simultaneously.

Conclusion

In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. This compound is a useful tool for visualizing cellular structures and processes, labeling proteins, and studying protein-protein interactions. While this compound has some limitations, its advantages make it a valuable tool for scientific research. Future research on this compound could lead to new applications and improved properties for this compound.

Métodos De Síntesis

The synthesis of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one involves a multistep process that begins with the condensation of naphthalene-1-carbaldehyde and phthalic anhydride to form 3-naphthalen-1-ylisobenzofuran-1-one. This intermediate is then reacted with formaldehyde and a basic catalyst to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Propiedades

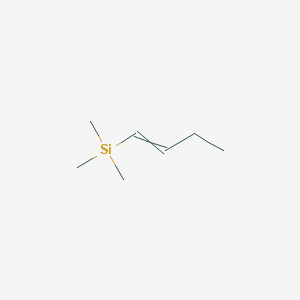

Fórmula molecular |

C19H12O2 |

|---|---|

Peso molecular |

272.3 g/mol |

Nombre IUPAC |

(3Z)-3-(naphthalen-1-ylmethylidene)-2-benzofuran-1-one |

InChI |

InChI=1S/C19H12O2/c20-19-17-11-4-3-10-16(17)18(21-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12- |

Clave InChI |

JRLHCXITJGWLCS-PDGQHHTCSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C4=CC=CC=C4C(=O)O3 |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)

![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)